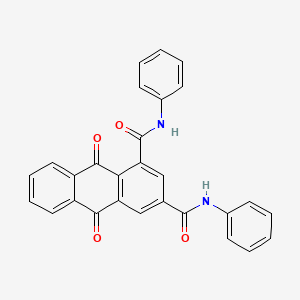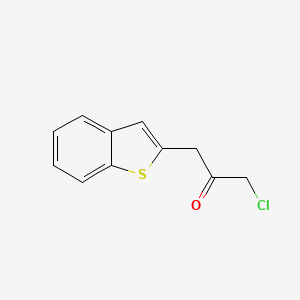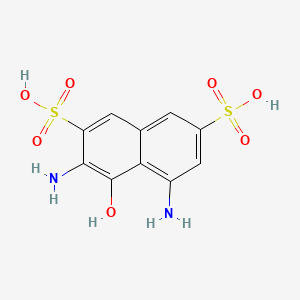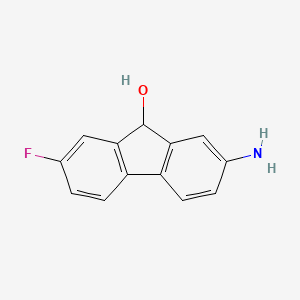![molecular formula C14H9N3O3 B14180184 Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- CAS No. 858117-69-8](/img/structure/B14180184.png)
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a phenyl group substituted with a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group is usually done via nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.
Coupling with Phenyl Group: The final step involves coupling the pyrrolo[2,3-b]pyridine core with a phenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can participate in various coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Coupling: Palladium catalysts, base (e.g., potassium carbonate), solvents like DMF or toluene.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Phenylpyridines: These compounds have a phenyl group linked to a pyridine ring and are known for their diverse pharmacological properties.
Uniqueness
Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl- is unique due to the presence of both a nitro group and a pyrrolo[2,3-b]pyridine core, which contribute to its potent biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
858117-69-8 |
|---|---|
Molekularformel |
C14H9N3O3 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H9N3O3/c18-13(9-4-2-1-3-5-9)10-8-16-14-12(10)11(17(19)20)6-7-15-14/h1-8H,(H,15,16) |
InChI-Schlüssel |
CIUQRALHSQKXJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=NC=CC(=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)


![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)

